molecular formula C74H117F3N20O21 B10829742 SOR-C13 (trifluoroacetate salt)

SOR-C13 (trifluoroacetate salt)

Cat. No.: B10829742
M. Wt: 1679.8 g/mol
InChI Key: XDOCHJQBBDGBNT-XIZUHFEVSA-N
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Description

SOR-C13 (trifluoroacetate salt) is a peptide derived from soricidin, a paralytic protein component found in the saliva of the Northern Short-tailed shrew. This compound is known for its ability to inhibit the TRPV6 calcium channel, which is overexpressed in various epithelial cancers such as breast, ovarian, and prostate cancers .

Preparation Methods

SOR-C13 is synthesized through peptide synthesis techniques. The synthetic route involves the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents.

Chemical Reactions Analysis

SOR-C13 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. Common reagents used in its synthesis include coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and deprotecting agents like TFA (trifluoroacetic acid). The major product formed from these reactions is the desired peptide sequence .

Scientific Research Applications

SOR-C13 has significant applications in scientific research, particularly in the fields of oncology and cancer treatment. It has been shown to inhibit the TRPV6 calcium channel, which plays a crucial role in the proliferation and survival of cancer cells. This makes SOR-C13 a promising candidate for the treatment of epithelial-derived cancers. Additionally, SOR-C13 has been used in molecular imaging studies to target and visualize TRPV6-rich tumors in vivo .

Mechanism of Action

SOR-C13 exerts its effects by specifically binding to and inhibiting the TRPV6 calcium channel. This inhibition disrupts calcium influx into cancer cells, leading to reduced cell proliferation and increased apoptosis. The molecular target of SOR-C13 is the TRPV6 channel, and the pathway involved includes the regulation of intracellular calcium levels, which are critical for various cellular processes .

Comparison with Similar Compounds

SOR-C13 is unique in its specific targeting of the TRPV6 calcium channel. Similar compounds include other TRPV6 inhibitors like SOR-C27, which is also derived from soricidin. SOR-C13 stands out due to its high affinity and specificity for TRPV6, making it a more effective inhibitor in cancer treatment .

Properties

Molecular Formula

C74H117F3N20O21

Molecular Weight

1679.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C72H116N20O19.C2HF3O2/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77;3-2(4,5)1(6)7/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79);(H,6,7)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-;/m0./s1

InChI Key

XDOCHJQBBDGBNT-XIZUHFEVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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